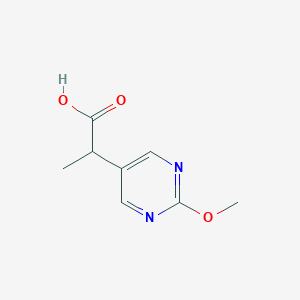

2-(2-Methoxypyrimidin-5-yl)propanoic acid

Beschreibung

2-(2-Methoxypyrimidin-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a propanoic acid chain at the 5-position. This structure confers unique physicochemical properties, such as moderate acidity (due to the carboxylic acid group) and polarity (from the methoxy substituent).

Eigenschaften

Molekularformel |

C8H10N2O3 |

|---|---|

Molekulargewicht |

182.18 g/mol |

IUPAC-Name |

2-(2-methoxypyrimidin-5-yl)propanoic acid |

InChI |

InChI=1S/C8H10N2O3/c1-5(7(11)12)6-3-9-8(13-2)10-4-6/h3-5H,1-2H3,(H,11,12) |

InChI-Schlüssel |

DSIJFUZEUWHOBV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CN=C(N=C1)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyrimidin-5-yl)propanoic acid typically involves the reaction of 2-methoxypyrimidine with propanoic acid derivatives under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxypyrimidin-5-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxypyrimidin-5-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Methoxypyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table summarizes key structural differences and functional groups among 2-(2-Methoxypyrimidin-5-yl)propanoic acid and analogous compounds:

| Compound Name | Substituents on Pyrimidine | Propanoic Acid Position | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2-(2-Methoxypyrimidin-5-yl)propanoic acid | 2-methoxy at position 5 | 2- | Methoxy, carboxylic acid | Research, intermediates |

| 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid (Ev6) | 4,6-dimethyl, 2-methylsulfanyl | 3- | Methylsulfanyl, carboxylic acid | Potential agrochemicals |

| (R)-Fmoc derivative (Ev4) | 2-methoxy | 3- | Fmoc-protected amino, carboxylic acid | Peptide synthesis |

| 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (Ev8) | 2-(2-methylphenyl) | 3- | Amino, carboxylic acid | Pharmaceutical intermediates |

| Haloxyfop (Ev5) | Phenoxy with pyridinyloxy | 2- | Propanoic acid, halogen | Herbicide (acetyl-CoA carboxylase inhibitor) |

Key Observations:

- Substituent Effects : The methoxy group in the target compound enhances polarity and hydrogen-bonding capacity compared to methylsulfanyl (Ev6) or methylphenyl (Ev8) groups. This may influence solubility and binding interactions in biological systems .

- Amino vs. Fmoc-Protected Groups: The amino group in Ev8 increases water solubility, whereas the Fmoc group in Ev4 is critical for temporary amine protection in solid-phase peptide synthesis .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing substituents like methoxy (target compound) can slightly lower the pKa compared to methylsulfanyl (Ev6) or alkyl groups (Ev8) .

- Lipophilicity : The methylsulfanyl group in Ev6 increases lipophilicity (logP ~2-3), making it more membrane-permeable than the target compound (logP ~1-2). This property is critical for agrochemicals targeting plant membranes .

- Stability : The Fmoc group in Ev4 requires storage at 2–8°C to prevent degradation, whereas the target compound’s simpler structure may offer better thermal stability .

Biologische Aktivität

2-(2-Methoxypyrimidin-5-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and metabolic regulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of 2-(2-Methoxypyrimidin-5-yl)propanoic acid can be represented as follows:

This structure features a pyrimidine ring, which is known for its role in various biological processes.

The biological activity of 2-(2-Methoxypyrimidin-5-yl)propanoic acid can be attributed to several mechanisms:

- Neuroprotective Effects : Research indicates that derivatives of similar compounds exhibit neuroprotective properties against oxidative stress and neurotoxicity. The compound may inhibit the activity of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative disorders such as Parkinson's disease .

- Antioxidant Activity : The antioxidant properties of this compound help in mitigating oxidative damage in cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

- Regulation of Lipid Metabolism : Preliminary studies suggest that similar compounds can influence lipid metabolism, potentially reducing lipid accumulation in macrophages and preventing foam cell formation .

In Vitro Studies

A summary of some key findings from in vitro studies on the biological activity of 2-(2-Methoxypyrimidin-5-yl)propanoic acid is presented in Table 1.

Case Studies

Several case studies highlight the potential therapeutic applications of 2-(2-Methoxypyrimidin-5-yl)propanoic acid:

- Neuroprotection in Parkinson's Disease Models : In studies involving SH-SY5Y cells, treatment with this compound resulted in significant reductions in neuronal death caused by oxidative stressors like H₂O₂. This suggests a promising avenue for developing treatments for neurodegenerative diseases .

- Lipid Metabolism Regulation : In macrophage models, treatment with the compound led to a marked decrease in cholesterol accumulation, indicating its potential role in cardiovascular health by preventing atherosclerosis through modulation of lipid metabolism pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.